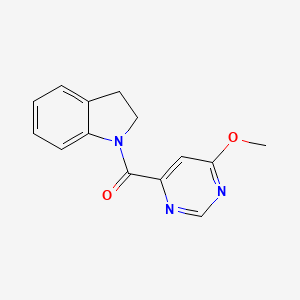

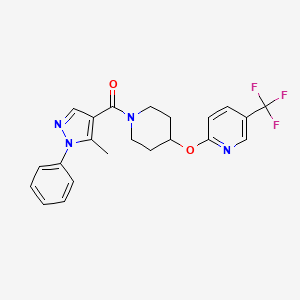

![molecular formula C10H11ClN2O B2800648 3-Chloro-1-methyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxamide CAS No. 2167205-35-6](/img/structure/B2800648.png)

3-Chloro-1-methyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3-Chloro-1-methyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxamide” is a chemical compound with the CAS Number: 2167205-35-6 . It has a molecular weight of 210.66 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H11ClN2O/c1-5-6-3-2-4-7(6)8(10(12)14)9(11)13-5/h2-4H2,1H3,(H2,12,14) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.科学的研究の応用

Corrosion Inhibition for Carbon Steel (CS)

EN300-1428784 derivatives have been investigated as novel inhibitors for carbon steel corrosion in acidic environments. Their effectiveness was evaluated using electrochemical measurements (open circuit potential vs. time, potentiodynamic polarization plots, and electrochemical impedance spectroscopy) and surface morphology analysis. These compounds exhibit mixed-type inhibition behavior and demonstrate a remarkable inhibition efficiency of up to 97.7% when used at a concentration of 1.0 mM .

Heterocyclic Synthesis

EN300-1428784 derivatives can be efficiently synthesized through cyclocondensation reactions between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile. The use of sodium alkoxide solutions (sodium ethoxide or sodium methoxide) as reagents and catalysts facilitates the successful formation of these heterocyclic compounds. Their unique structure and properties make them interesting targets for synthetic chemistry research .

Oxidation Reactions

EN300-1428784 analogues, specifically 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one derivatives, can be synthesized via direct oxidation of 2,3-cyclopentenopyridine analogues. Mn(OTf)2 serves as a catalyst, and t-BuOOH (65% in H2O) acts as the oxidant. This method provides high yields and excellent chemoselectivity, making it valuable for organic synthesis .

Multicomponent Reactions

EN300-1428784 derivatives have been synthesized using multicomponent reactions. For instance, 1,2-dibromoethane as an alkylating agent leads to the formation of 2,2’-[ethane-1,2-diylbis(sulfanediyl)]bis(4-phenyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile). These multicomponent approaches offer efficient routes to diverse derivatives with potential applications .

Computational Chemistry and Modeling

Monte Carlo simulations and density functional theory (DFT) calculations have been employed to understand the efficacy of EN300-1428784 derivatives. These studies reveal correlations between molecular structures and inhibition efficiency. The protective effect on the CS surface is attributed to the adsorption of these molecules .

Material Science and Surface Coatings

Given their inhibition properties, EN300-1428784 derivatives could find applications in protective coatings for metal surfaces, especially carbon steel. Understanding their adsorption behavior and interactions with metal interfaces is crucial for designing effective corrosion inhibitors .

特性

IUPAC Name |

3-chloro-1-methyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O/c1-5-6-3-2-4-7(6)8(10(12)14)9(11)13-5/h2-4H2,1H3,(H2,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFNMAFPMPVCLGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CCCC2=C(C(=N1)Cl)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-1-methyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(5,8-dimethyl-2,4-dioxo-3-(m-tolyl)-2,3,4,5-tetrahydro-1H-pyrimido[5,4-b]indol-1-yl)-N-(2,6-dimethylphenyl)acetamide](/img/no-structure.png)

![3-[(1-Formylnaphthalen-2-yl)oxymethyl]-N,N-dimethylbenzamide](/img/structure/B2800569.png)

![Methyl ((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)carbamate](/img/structure/B2800582.png)

![3-(((6-Chlorobenzo[d]thiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2800585.png)

![1-(1-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B2800587.png)